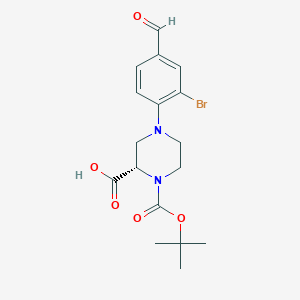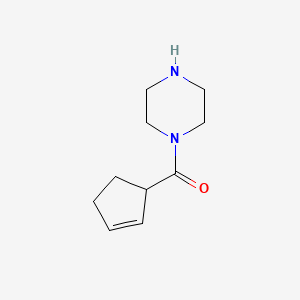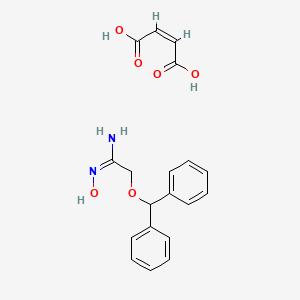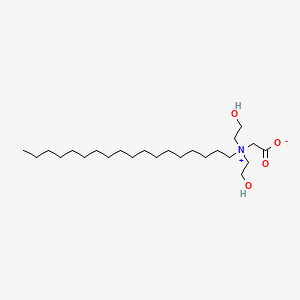
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which can reduce the surface tension of liquids and enhance the mixing of oil and water. It is commonly used in various industrial applications, including detergents, fabric softeners, and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate typically involves the quaternization of octadecylamine with ethylene oxide, followed by the reaction with acetic acid. The reaction conditions include:
Quaternization: Octadecylamine is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under pressure to facilitate the formation of the quaternary ammonium compound.
Acetylation: The resulting bis(2-hydroxyethyl)octadecylamine is then reacted with acetic acid to form the acetate salt. This reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to the tertiary amine.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium chloride or potassium bromide, in aqueous solutions.
Major Products
Oxidation: Oxidation products include various oxygenated derivatives of the original compound.
Reduction: Reduction products include the tertiary amine and other reduced forms of the compound.
Substitution: Substitution reactions yield different quaternary ammonium salts, depending on the anion used.
Scientific Research Applications
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers due to its excellent surfactant properties.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate involves its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with nonpolar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic substances in aqueous solutions. This property is exploited in various applications, from detergents to drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Sodium dodecyl sulfate: An anionic surfactant with similar properties and uses.
Uniqueness
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic substances makes it particularly valuable in various applications, from industrial formulations to scientific research.
Properties
CAS No. |
24170-14-7 |
|---|---|
Molecular Formula |
C24H49NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26,20-22-27)23-24(28)29/h26-27H,2-23H2,1H3 |
InChI Key |
QEJSCTLHIOVBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
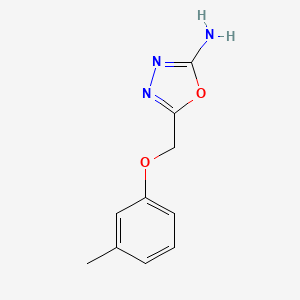
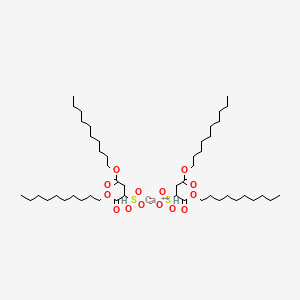
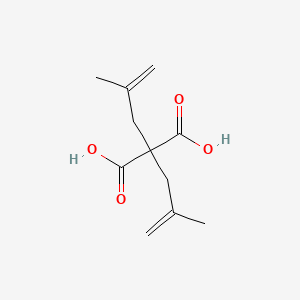

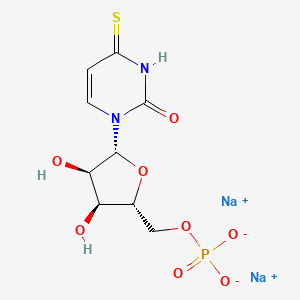
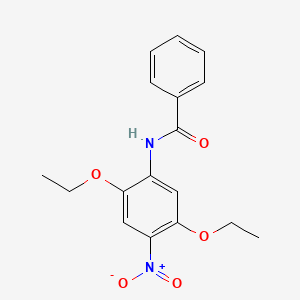
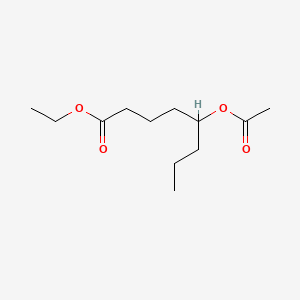
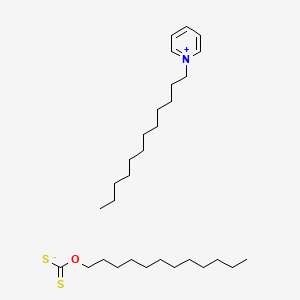
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
